

# An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl Alcohol

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## Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl alcohol

Cat. No.: B1333659

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## Abstract

This technical guide provides a detailed overview of the physicochemical properties of **2-Fluoro-6-methoxybenzyl alcohol**, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates essential data on the compound's structure, physical characteristics, and spectral properties. Furthermore, this guide outlines a standard experimental protocol for its synthesis and provides visualizations to illustrate key concepts and workflows.

## Introduction

**2-Fluoro-6-methoxybenzyl alcohol**, with the CAS number 253668-46-1, is a substituted aromatic alcohol. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the hydroxymethyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and materials with specialized functions. Understanding its fundamental physicochemical characteristics is crucial for its effective application in research and development.

## Physicochemical Properties

The core physicochemical properties of **2-Fluoro-6-methoxybenzyl alcohol** are summarized in the tables below. These properties are essential for designing reaction conditions,

purification procedures, and for the overall characterization of the compound.

**Table 1: General and Physical Properties**

| Property          | Value   | Source(s)  |
|-------------------|---|--|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> FO <sub>2</sub> | [1][2]   |
| Molecular Weight  | 156.15 g/mol                                  | [3]  |
| CAS Number        | 253668-46-1                                   | [1][2][3]  |
| Appearance        | White Solid                                   | [3]  |
| Melting Point     | 51-53 °C                                      | This is the melting point for the related compound 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and is provided as an estimate. |
| Boiling Point     | Not available                                 |  |
| Solubility        | Not available                                 |  |

**Table 2: Spectroscopic Data (Predicted)**

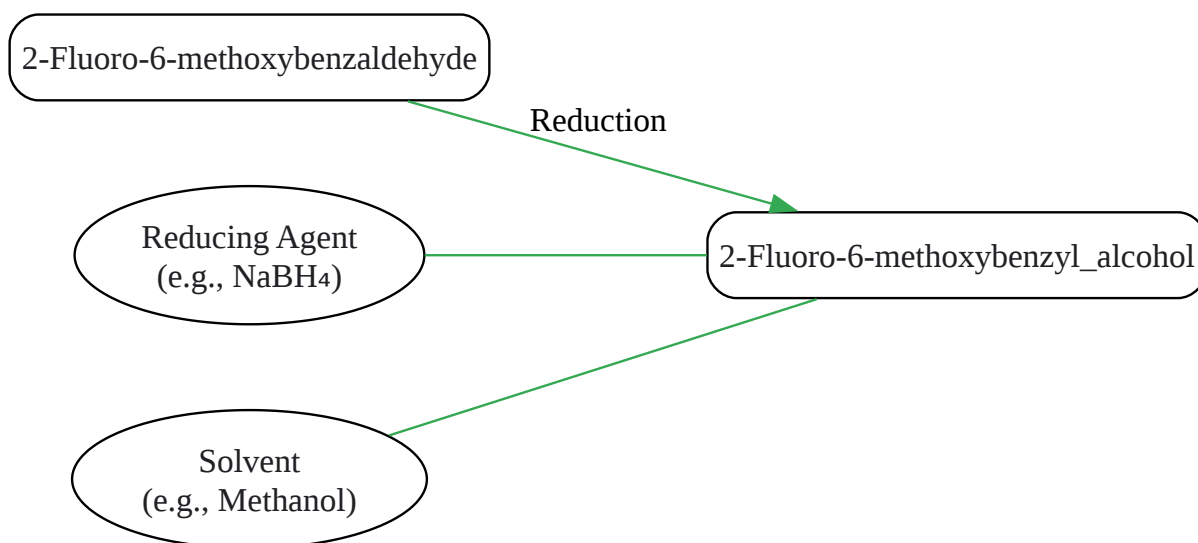
While experimental spectra for **2-Fluoro-6-methoxybenzyl alcohol** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopy        | Expected Peaks/Signals   |
|---------------------|--|
| $^1\text{H}$ NMR    | Signals corresponding to aromatic protons, the methylene protons of the $-\text{CH}_2\text{OH}$ group, the hydroxyl proton, and the methoxy protons.   |
| $^{13}\text{C}$ NMR | Resonances for the aromatic carbons (with C-F coupling), the methylene carbon, and the methoxy carbon.   |
| $^{19}\text{F}$ NMR | A single resonance for the fluorine atom, likely showing coupling to ortho protons.  |
| IR Spectroscopy     | A broad O-H stretch (around $3300\text{--}3500\text{ cm}^{-1}$ ), C-H stretches (aromatic and aliphatic), a C-O stretch (alcohol), and bands characteristic of the substituted benzene ring. |
| Mass Spectrometry   | A molecular ion peak ( $\text{M}^+$ ) at $m/z$ 156, and fragmentation patterns corresponding to the loss of $\text{H}_2\text{O}$ , $\text{CH}_2\text{OH}$ , and other fragments.             |

## Synthesis of 2-Fluoro-6-methoxybenzyl alcohol

A common and effective method for the synthesis of **2-Fluoro-6-methoxybenzyl alcohol** is the reduction of its corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde.

## General Reaction Scheme



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Caption: Synthesis of **2-Fluoro-6-methoxybenzyl alcohol** via reduction.

## Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzaldehyde

This protocol provides a general procedure for the reduction of 2-fluoro-6-methoxybenzaldehyde to **2-fluoro-6-methoxybenzyl alcohol** using sodium borohydride.

Materials:

- 2-Fluoro-6-methoxybenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Hydrochloric acid (HCl), 1M solution
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator

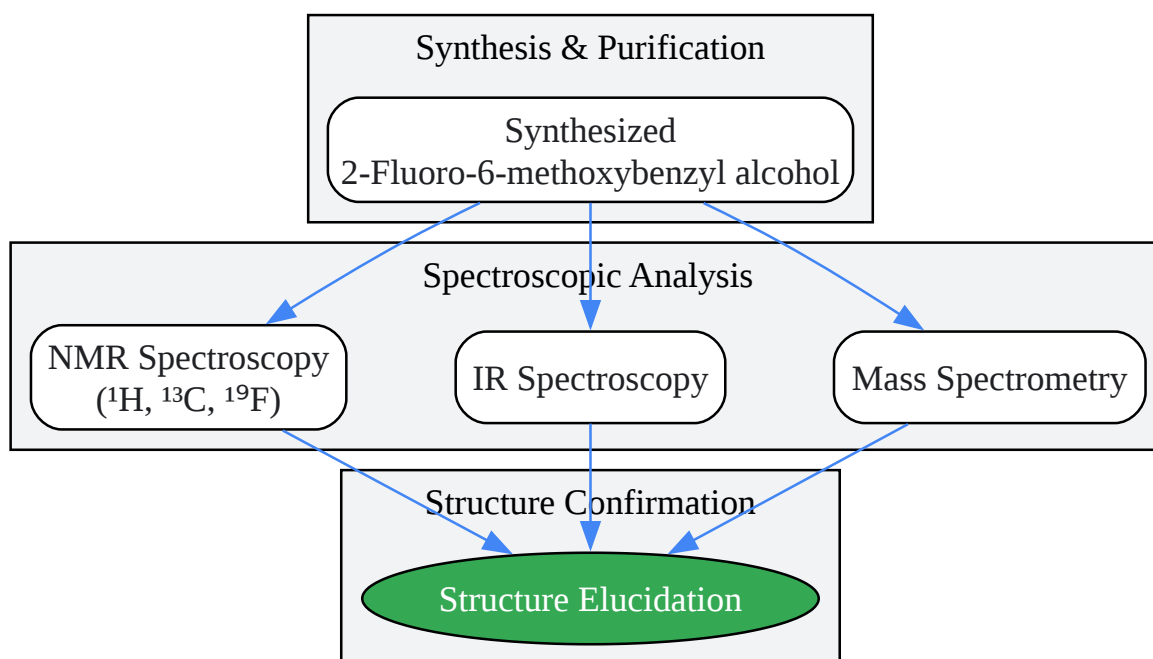
Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzaldehyde in methanol.
- **Cooling:** Place the flask in an ice bath and stir the solution.
- **Addition of Reducing Agent:** Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.
- **Reaction:** After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess sodium borohydride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
- **Washing:** Wash the organic layer with deionized water and then with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2-Fluoro-6-methoxybenzyl alcohol**.

- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

## Spectroscopic Analysis Workflow

The structural confirmation of the synthesized **2-Fluoro-6-methoxybenzyl alcohol** is typically achieved through a combination of spectroscopic techniques.

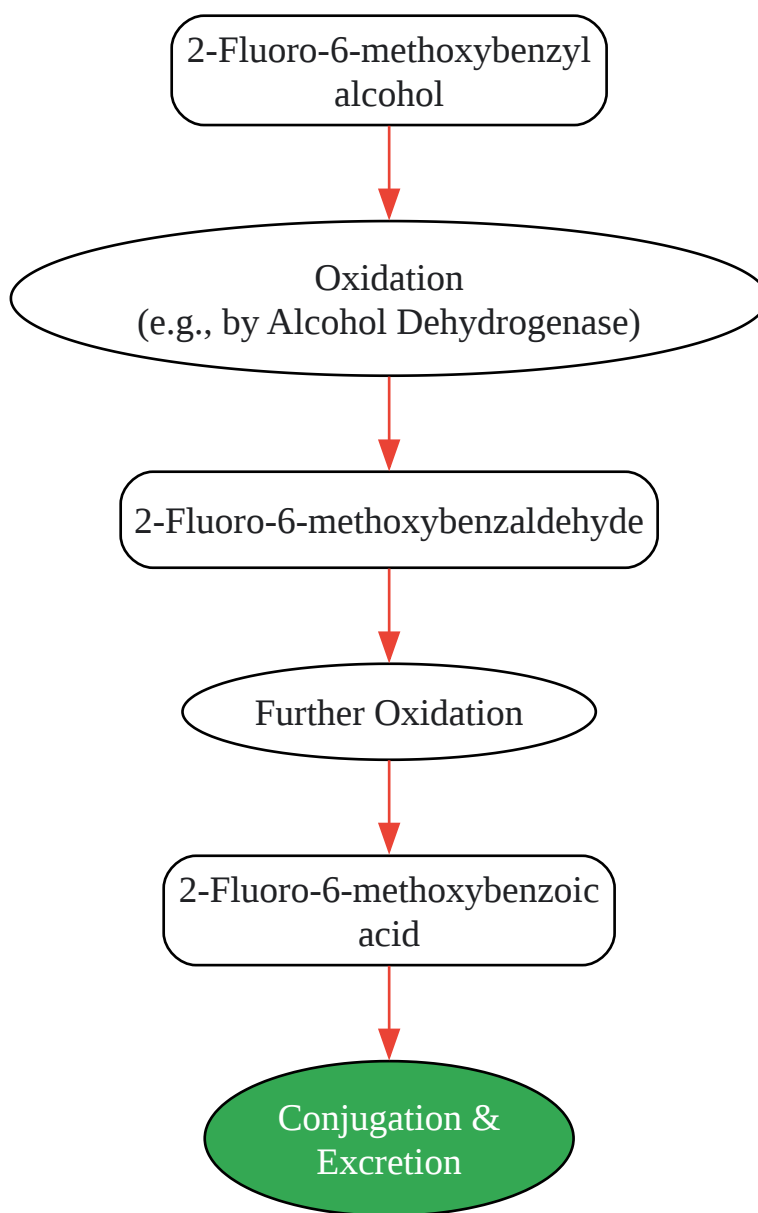


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Caption: Workflow for the spectroscopic analysis and structural confirmation.

## Potential Biological Significance

While specific biological activities of **2-Fluoro-6-methoxybenzyl alcohol** are not extensively documented, substituted benzyl alcohols are known to participate in various biological pathways. For instance, benzyl alcohol can be metabolized by alcohol dehydrogenase. The presence of fluoro and methoxy substituents can significantly influence the metabolic fate and potential biological activity of the molecule.



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Caption: A potential metabolic pathway for **2-Fluoro-6-methoxybenzyl alcohol**.

## Conclusion

This technical guide has presented the available physicochemical data for **2-Fluoro-6-methoxybenzyl alcohol**. While some experimental values are yet to be reported in the literature, the provided information on its properties, a reliable synthetic protocol, and predicted spectral characteristics offer a solid foundation for its use in synthetic chemistry and drug

discovery. Further research is warranted to fully elucidate its physical properties, spectral data, and biological activities.

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